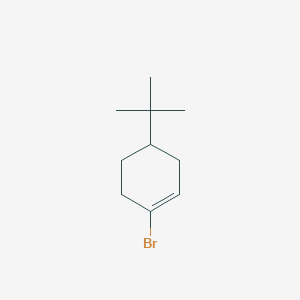

1-Bromo-4-tert-butylcyclohex-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-tert-butylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17Br/c1-10(2,3)8-4-6-9(11)7-5-8/h6,8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWFCRMSUIJAOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40466904 | |

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23525-05-5 | |

| Record name | 1-Bromo-4-tert-butylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40466904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene

Introduction: Strategic Importance of 1-Bromo-4-tert-butylcyclohex-1-ene

This compound is a valuable vinyl bromide intermediate in organic synthesis. The presence of the bulky tert-butyl group effectively "locks" the conformation of the cyclohexene ring, providing a rigid scaffold that can be exploited for stereoselective downstream functionalization. This makes it a key building block in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. The strategic placement of the bromine atom on the double bond allows for a variety of subsequent transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Heck), lithium-halogen exchange to generate organolithium reagents, and additions to the double bond. This guide provides a comprehensive overview of a reliable and efficient two-step pathway for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

The Synthetic Blueprint: A Two-Step Approach

The most logical and field-proven pathway to this compound involves a two-step sequence starting from the commercially available 4-tert-butylcyclohexanol. This strategy is predicated on the initial formation of an alkene precursor, followed by a highly selective allylic bromination.

Overall Synthesis Workflow:

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Synthesis of the Alkene Intermediate: 4-tert-butylcyclohexene

The initial step involves the dehydration of 4-tert-butylcyclohexanol to form the corresponding alkene, 4-tert-butylcyclohexene. This is a classic acid-catalyzed elimination reaction.

Causality Behind Experimental Choices:

The choice of a strong, non-nucleophilic acid such as sulfuric acid or phosphoric acid is critical. The acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond. The bulky tert-butyl group directs the elimination to predominantly form the more stable Zaitsev product, 4-tert-butylcyclohexene. Distillation of the product as it forms is a key technique to drive the equilibrium towards the alkene, in accordance with Le Châtelier's principle, as the alkene has a lower boiling point than the starting alcohol.

Detailed Experimental Protocol: Dehydration of 4-tert-butylcyclohexanol

Materials:

-

4-tert-butylcyclohexanol

-

Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a distillation head, add 4-tert-butylcyclohexanol.

-

Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture gently to initiate the dehydration. The product, 4-tert-butylcyclohexene, will begin to distill.

-

Collect the distillate, which will be a mixture of the alkene and water.

-

Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and purify the resulting 4-tert-butylcyclohexene by simple distillation.

| Parameter | Value |

| Reactant | 4-tert-butylcyclohexanol |

| Reagent | Concentrated H₂SO₄ or H₃PO₄ |

| Reaction Type | Acid-catalyzed dehydration |

| Product | 4-tert-butylcyclohexene |

| Purification | Distillation |

Part 2: Allylic Bromination to Yield this compound

The second and final step is the selective bromination of 4-tert-butylcyclohexene at the allylic position to afford the target molecule. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, is the method of choice for this transformation.[1][2][3][4]

Expertise & Experience: The Rationale for Wohl-Ziegler Bromination

Direct bromination of an alkene with molecular bromine (Br₂) typically results in the electrophilic addition across the double bond, leading to a vicinal dibromide. To achieve selective substitution at the allylic position, a low and constant concentration of bromine radicals is required. N-bromosuccinimide is the ideal reagent for this purpose.[1] It serves as a source of bromine radicals through a free-radical chain mechanism, which is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][3] The low solubility of NBS in nonpolar solvents like carbon tetrachloride ensures that the concentration of molecular bromine in the reaction mixture remains minimal, thereby suppressing the competing electrophilic addition.[4]

Wohl-Ziegler Reaction Mechanism:

Caption: The radical chain mechanism of the Wohl-Ziegler allylic bromination.

Detailed Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene

Materials:

-

4-tert-butylcyclohexene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon Tetrachloride (CCl₄) (Note: Due to toxicity, alternative solvents like dichloromethane can be used, though CCl₄ is classic for this reaction)[4]

-

Ice bath

-

Reflux condenser

-

Filtration apparatus

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylcyclohexene in carbon tetrachloride.

-

Add N-bromosuccinimide and a catalytic amount of AIBN to the solution.

-

Heat the mixture to a gentle reflux. The reaction can be initiated by shining a lamp on the flask if needed.

-

Continue refluxing until all the dense NBS is converted to the less dense succinimide, which will float on the surface of the solvent. This typically indicates the completion of the reaction.

-

Cool the reaction mixture in an ice bath and filter to remove the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

| Parameter | Value |

| Reactant | 4-tert-butylcyclohexene |

| Reagent | N-bromosuccinimide (NBS) |

| Initiator | AIBN or Benzoyl Peroxide |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Reaction Type | Wohl-Ziegler Bromination |

| Product | This compound |

| Purification | Vacuum Distillation or Column Chromatography |

Scientific Integrity & Logic: A Self-Validating System

The trustworthiness of this synthetic pathway lies in the ability to rigorously characterize the intermediate and final products, confirming their identity and purity at each stage.

Characterization of 4-tert-butylcyclohexene:

-

¹H NMR: The spectrum should show characteristic signals for the vinyl protons around 5.5-6.0 ppm, along with the aliphatic protons of the cyclohexane ring and a sharp singlet for the nine protons of the tert-butyl group around 0.8-1.0 ppm.

-

¹³C NMR: The spectrum will display signals for the two sp² hybridized carbons of the double bond in the region of 120-140 ppm.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can confirm the purity of the distilled alkene, while MS will show the molecular ion peak corresponding to its molecular weight.

Characterization of this compound:

-

¹H NMR: The most notable change from the starting alkene will be the disappearance of one of the vinyl proton signals and a downfield shift of the remaining vinyl proton, now adjacent to the bromine atom. The allylic protons will also show characteristic shifts. The tert-butyl singlet will remain a prominent feature.

-

¹³C NMR: The carbon bearing the bromine atom will be significantly deshielded and appear at a lower field compared to the alkene carbons in the starting material. The other sp² carbon will also show a shift.

-

Infrared (IR) Spectroscopy: The C=C stretching frequency in the IR spectrum will confirm the presence of the double bond.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M and M+2).

By employing these analytical techniques, the identity and purity of this compound can be unequivocally established, thus validating the success of the synthesis.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the dehydration of 4-tert-butylcyclohexanol followed by the Wohl-Ziegler allylic bromination of the resulting 4-tert-butylcyclohexene. This guide provides the foundational knowledge and detailed protocols necessary for the successful execution of this synthesis. The strategic choice of reagents and reaction conditions, particularly the use of N-bromosuccinimide to control the bromine concentration, is paramount for achieving high selectivity and yield. Rigorous analytical characterization at each stage ensures the integrity of the final product, making it suitable for its intended applications in advanced organic synthesis.

References

- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.

- Wohl, A. (1919). Bromierung ungesättigter Verbindungen mit N-Brom-acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge. Berichte der deutschen chemischen Gesellschaft (A and B Series), 52(1), 51-63.

- Ziegler, K., Späth, A., Schaaf, E., Schumann, W., & Winkelmann, E. (1942). Die Halogenierung ungesättigter Stoffe in der Allylstellung. Justus Liebigs Annalen der Chemie, 551(1), 80-119.

-

Wohl–Ziegler reaction. In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved January 18, 2026, from [Link]

-

Chem-Station. (2014, April 19). Wohl-Ziegler Bromination. Retrieved January 18, 2026, from [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved January 18, 2026, from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved January 18, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-tert-butylcyclohex-1-ene

Abstract

This technical guide provides a comprehensive analysis of 1-Bromo-4-tert-butylcyclohex-1-ene, a versatile vinyl bromide building block in modern organic synthesis. The presence of a sterically demanding tert-butyl group introduces profound conformational constraints that are fundamental to understanding the reactivity of this molecular scaffold. This document begins by establishing the foundational principles of conformational analysis derived from the well-studied saturated analog, 1-bromo-4-tert-butylcyclohexane, as this knowledge is critical for predicting and controlling reaction outcomes. We then detail the physicochemical properties, potential synthetic routes, and the rich reactivity profile of the target vinyl bromide, with a focus on its application in palladium-catalyzed cross-coupling reactions and organometallic transformations. Predicted spectroscopic data, safety protocols, and detailed experimental methodologies are provided to support researchers, scientists, and drug development professionals in leveraging this reagent for complex molecular design.

Introduction

This compound (CAS No. 23525-05-5) is a substituted cyclohexene derivative of significant interest to the synthetic chemistry community. Its structure is characterized by two key functional groups: a vinyl bromide, which serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, and a tert-butyl group at the C4 position. This bulky aliphatic group acts as a "conformational lock," providing a high degree of stereochemical control and influencing the reactivity of the entire cyclohexene ring system.

The strategic placement of these groups makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The vinyl bromide moiety is a prime substrate for a host of powerful transformations, including Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, enabling the construction of intricate molecular architectures. Understanding the interplay between the electronic properties of the vinyl bromide and the steric influence of the tert-butyl group is paramount for its effective utilization.

Foundational Principles: Conformational Analysis of the 4-tert-Butylcyclohexyl System

To fully grasp the chemical behavior of this compound, it is instructive to first examine the conformational properties of its saturated parent system, 1-bromo-4-tert-butylcyclohexane. The immense steric demand of the tert-butyl group (A-value ≈ 5 kcal/mol) overwhelmingly favors its occupation of the equatorial position in a cyclohexane chair conformation to minimize destabilizing 1,3-diaxial interactions. This effectively "locks" the conformation of the ring.

This conformational rigidity has profound consequences for the relative positioning of other substituents. In the case of the cis and trans isomers of 1-bromo-4-tert-butylcyclohexane, this principle dictates the orientation of the bromine atom, which in turn governs their reactivity, particularly in elimination reactions.[1]

-

cis-1-Bromo-4-tert-butylcyclohexane : With the tert-butyl group in the equatorial position, the cis relationship forces the bromine atom into an axial position.

-

trans-1-Bromo-4-tert-butylcyclohexane : To accommodate the equatorial tert-butyl group, the trans bromine atom must also occupy an equatorial position.

This distinction is the cornerstone of one of the most classic demonstrations of stereoelectronic effects in organic chemistry and is crucial for any scientist working with this chemical family.[1]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, purification, and safe handling.

| Property | Value | Reference |

| CAS Number | 23525-05-5 | [2] |

| Molecular Formula | C₁₀H₁₇Br | [2][3] |

| Molecular Weight | 217.15 g/mol | [3] |

| Appearance | Not specified (typically a liquid) | |

| Boiling Point | 130 °C @ 1 Torr | [4] |

| Predicted Density | 1.217 ± 0.06 g/cm³ | [4] |

| Storage | Store at 2-8°C, away from light and oxidizing agents. | [4] |

Synthesis and Mechanistic Insights

While specific high-yield preparations for this compound are not extensively detailed in readily available literature, a logical approach involves the selective bromination of the parent alkene, 4-tert-butylcyclohexene. Reagents such as N-Bromosuccinimide (NBS) under radical initiation could favor allylic bromination, which might then rearrange or be treated to yield the thermodynamically stable vinyl bromide. Alternatively, electrophilic addition of bromine followed by controlled elimination could provide another route.[5][6]

Field-Proven Insight: The E2 Elimination of Saturated Precursors

The most thoroughly documented reaction within this chemical family is the base-induced E2 elimination of cis- and trans-1-bromo-4-tert-butylcyclohexane to yield 4-tert-butylcyclohexene.[7][8] The dramatic difference in reaction rates between the two isomers serves as an authoritative lesson in stereoelectronic requirements.

The E2 mechanism requires an anti-periplanar (180° dihedral angle) arrangement between the proton to be abstracted and the leaving group.

-

The cis-isomer , with its axial bromine, has two adjacent axial protons that are perfectly positioned for anti-periplanar elimination. This ideal geometry allows the reaction to proceed rapidly with a strong base.[1]

-

The trans-isomer , with its equatorial bromine, has no anti-periplanar protons. For elimination to occur, the ring would have to flip to a highly disfavored conformation with an axial tert-butyl group. This high energy barrier makes the E2 reaction extremely slow.[1]

Protocol: E2 Elimination of cis-1-Bromo-4-tert-butylcyclohexane

This protocol describes a representative procedure for the rapid elimination reaction to form 4-tert-butylcyclohexene.

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium tert-butoxide (1.2 equivalents) and anhydrous tert-butanol as the solvent.

-

Addition of Substrate: While stirring the solution, add cis-1-bromo-4-tert-butylcyclohexane (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 83°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within a short timeframe (e.g., 1-2 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volume).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation to yield pure 4-tert-butylcyclohexene.

Reactivity Profile of the Vinyl Bromide Moiety

The vinyl bromide functional group in this compound is a gateway to a wide array of synthetic transformations, making it a highly valuable building block.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are among the most powerful tools in modern organic synthesis for forming C-C bonds. The vinyl bromide is an excellent substrate for these transformations.

-

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base yields a substituted alkene. This is a robust and widely used method for constructing biaryl or vinyl-aryl structures.[9][10][11]

-

Heck Reaction: Coupling with an alkene, typically in the presence of a palladium catalyst and a base, forms a new, more substituted alkene. This reaction is highly effective for synthesizing conjugated dienes.[12][13][14][15]

Formation of Organometallic Reagents

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic carbon into a potent nucleophile.

-

Grignard Reagent Formation: Reaction with magnesium metal in an etheral solvent (like THF or diethyl ether) can form the corresponding Grignard reagent, vinylmagnesium bromide.[4][16][17][18] This reagent is a strong nucleophile and base, readily reacting with electrophiles such as aldehydes, ketones, and carbon dioxide.[17]

-

Organolithium Formation: Transmetalation with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures can generate the vinyllithium species, another powerful nucleophile.

Spectroscopic Characterization (Predicted)

| Technique | Expected Features |

| ¹H NMR | - Vinylic Proton (at C2): ~6.0-6.5 ppm (triplet, J ≈ 4-5 Hz).- Allylic Proton (at C4): ~2.2-2.6 ppm (multiplet).- Methylene Protons (C3, C5, C6): ~1.5-2.2 ppm (complex multiplets).- tert-Butyl Protons: ~0.9 ppm (singlet, 9H). |

| ¹³C NMR | - C1 (C-Br): ~125-135 ppm.- C2 (=CH): ~120-130 ppm.- sp³ Ring Carbons: ~25-45 ppm.- tert-Butyl Quaternary C: ~32 ppm.- tert-Butyl Methyl C's: ~27 ppm. |

| IR Spectroscopy | - C=C Stretch: ~1640-1660 cm⁻¹ (weak to medium).- C-H Stretch (sp²): ~3020-3050 cm⁻¹.- C-Br Stretch: ~550-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): Two peaks of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.- Major Fragmentation: Loss of Br (m/z 137), and loss of the tert-butyl group (M-57). |

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight. Refrigeration (2-8°C) is recommended for long-term stability.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic waste.

References

-

Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. (2021). The Journal of Organic Chemistry. [Link][14]

-

vinyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link][4]

-

Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link][15]

-

Grignard reagent formation from vinyl bromide. Chemistry Stack Exchange. [Link][21]

-

E2 Reaction: Formation of cyclohexene from bromocyclohexane. Linfield College. [Link][7]

-

Conversion of bromocyclohexane to cyclohexene. Pearson. [Link][8]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link][17]

-

The reaction of bromine with cyclohexene in carbon tetrachloride. Sci-Hub. [Link][6]

-

Major product of the reaction between 1‐methylcyclohex‐1‐ene and BrCl. Chemistry Stack Exchange. [Link][22]

-

cis-1-BROMO-4-tert-BUTYLCYCLOHEXANE. SpectraBase. [Link][19]

-

trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE. SpectraBase. [Link][20]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link][10]

-

1-Bromo-4-tert-butylcyclohexane | C10H19Br. PubChem. [Link]

-

Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link][11]

-

Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol. Chemistry Stack Exchange. [Link][1]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Sci-Hub. The reaction of bromine with cyclohexene in carbon tetrachloride. Part 1. Reactions in the absence of hydrogen bromide; presence of a scavenger / Journal of the Chemical Society, Perkin Transactions 2, 1983 [sci-hub.box]

- 7. d.web.umkc.edu [d.web.umkc.edu]

- 8. If bromocyclohexane were converted into cyclohexene, what kind of... | Study Prep in Pearson+ [pearson.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. byjus.com [byjus.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Grignard reagent - Wikipedia [en.wikipedia.org]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

1-Bromo-4-tert-butylcyclohex-1-ene molecular structure and conformation

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 1-bromo-4-tert-butylcyclohex-1-ene, a substituted cyclohexene derivative of significant interest in stereochemical and mechanistic studies. We delve into its molecular structure, conformational isomerism, and the nuanced interplay of steric and electronic effects that dictate its preferred spatial arrangements. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the stereochemical behavior of substituted cyclohexanes and their derivatives.

Introduction: The Significance of Substituted Cyclohexenes

Substituted cyclohexene rings are prevalent scaffolds in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Their conformational flexibility, governed by the interplay of various substituents, directly influences their chemical reactivity and biological activity. The 4-tert-butyl group serves as a crucial "anchoring" group in conformational analysis, effectively locking the ring into a preferred conformation due to its large steric bulk. The introduction of a bromine atom at the C1 position introduces both steric and electronic perturbations, making this compound an excellent model system for studying the intricate balance of these forces in a cyclic olefin.

Molecular Structure and Key Features

The fundamental structure of this compound consists of a six-membered carbon ring containing one double bond (ene) between C1 and C2. A bromine atom is attached to C1, and a bulky tert-butyl group is attached to C4.

Key Structural Characteristics:

-

Cyclohexene Ring: The presence of the C1=C2 double bond flattens this portion of the ring. The atoms C1, C2, C3, and C6 are nearly coplanar.

-

sp2 Hybridization: Carbons C1 and C2 are sp2 hybridized, resulting in trigonal planar geometry around these centers.

-

sp3 Hybridization: Carbons C3, C4, C5, and C6 are sp3 hybridized, allowing for the puckering of this part of the ring.

-

Substituents:

-

1-Bromo Group: An electron-withdrawing and sterically demanding halogen atom.

-

4-tert-Butyl Group: A sterically bulky, non-polar alkyl group that strongly influences the ring's conformation.

-

Conformational Analysis: The Dominance of the Half-Chair

Unlike cyclohexane, which primarily exists in chair conformations, the double bond in cyclohexene forces the ring into a "half-chair" conformation as its lowest energy state. In this compound, the large steric demand of the tert-butyl group at C4 overwhelmingly favors a conformation where it occupies an equatorial position to minimize steric strain.

This leads to two possible half-chair conformers, distinguished by the orientation of the bromine atom at C1.

The Role of the tert-Butyl Group: A Conformational Anchor

The tert-butyl group is exceptionally bulky. In a cyclohexane system, the energy penalty for placing a tert-butyl group in an axial position is significant, estimated to be around 5.4 kcal/mol. This high energy barrier is due to severe 1,3-diaxial interactions with the axial hydrogens on the same face of the ring.[1][2][3] Consequently, the tert-butyl group in 4-substituted cyclohexanes and their derivatives effectively "locks" the ring in a conformation where it occupies the equatorial position.[1][2][3]

Allylic Strain and the Orientation of the Bromo Substituent

With the tert-butyl group fixed in the equatorial position, the conformational preference of the bromine atom at the allylic C1 position becomes the primary determinant of the overall molecular conformation. This is governed by a phenomenon known as allylic strain (A(1,3) strain). Allylic strain arises from the steric interaction between a substituent on one end of a double bond and a substituent on the adjacent sp3-hybridized carbon.[4][5]

In the half-chair conformation of this compound, the bromine atom at C1 can be considered either "pseudo-axial" or "pseudo-equatorial".

-

Pseudo-axial Bromine: In this conformation, the C-Br bond is oriented more perpendicular to the plane of the double bond. This leads to a significant steric clash between the bromine atom and the axial hydrogen at C6. This interaction is a classic example of A(1,3) strain.[4][5]

-

Pseudo-equatorial Bromine: When the C-Br bond is oriented more parallel to the plane of the double bond, the steric interaction with the C6 hydrogen is minimized.

Therefore, the conformer with the pseudo-equatorial bromine is significantly more stable.

Visualization of Conformational Isomers

Caption: Conformational equilibrium of this compound.

Spectroscopic Evidence for Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational preferences of substituted cyclohexenes.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them. In the preferred half-chair conformation with a pseudo-equatorial bromine, the dihedral angles between the vinyl proton at C2 and the allylic protons at C3, and between the protons on C4, C5, and C6 will be characteristic of this specific geometry. The chemical shift of the vinyl proton at C2 will also be influenced by the electronegativity and orientation of the bromine atom.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring are also sensitive to the conformation. The steric compression experienced by the axial C6 hydrogen in the less stable conformer would lead to a shielding (upfield shift) of the C6 carbon, a phenomenon known as the gamma-gauche effect. The predominance of the conformer with the pseudo-equatorial bromine would result in a ¹³C NMR spectrum that reflects this lower-energy state.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds from 4-tert-butylcyclohexanone. A common synthetic route involves the following key steps:

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene

This protocol describes the synthesis of this compound from 4-tert-butylcyclohexene using N-bromosuccinimide (NBS) as the bromine source.

Materials:

-

4-tert-butylcyclohexene

-

N-bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), anhydrous

-

Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or dichloromethane for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylcyclohexene (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as AIBN or BPO.

-

Initiation and Reaction: Heat the mixture to reflux using a heating mantle. The reaction can be initiated by shining a sunlamp or a UV lamp on the flask. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when all the solid NBS has been converted to succinimide, which will float on top of the CCl₄.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with saturated NaHCO₃ solution to neutralize any acidic byproducts.

-

Wash with water and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation:

-

TLC/GC Monitoring: The disappearance of the starting material and the appearance of a new product spot/peak confirms the progress of the reaction.

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the structure of this compound.

Summary of Key Molecular and Conformational Data

| Parameter | Value/Description | Rationale |

| Molecular Formula | C₁₀H₁₇Br | [6][7] |

| Molecular Weight | 217.15 g/mol | [6][7] |

| Most Stable Conformation | Half-Chair | The C=C double bond flattens part of the ring. |

| tert-Butyl Group Orientation | Equatorial | Minimizes 1,3-diaxial interactions.[1][2][3] |

| Bromo Group Orientation | Pseudo-equatorial | Minimizes A(1,3) allylic strain with the C6 axial hydrogen.[4][5] |

Conclusion

The molecular structure and conformational behavior of this compound are dictated by a delicate balance of steric and electronic factors. The bulky tert-butyl group acts as a conformational lock, forcing the cyclohexene ring into a half-chair conformation with the tert-butyl group in an equatorial position. The preferred orientation of the bromine substituent is governed by allylic strain, favoring a pseudo-equatorial position to minimize steric repulsion. A thorough understanding of these principles is essential for predicting the reactivity and designing stereoselective syntheses involving this and related substituted cyclohexene systems.

References

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Hoffmann, R. W. (2008). Allylic 1,3-strain as a controlling factor in stereoselective transformations. Chemical Society Reviews, 37(6), 1118-1127. [Link]

-

Pearson. (2024, March 22). cis-1-Bromo-4-tert-butylcyclohexane and trans-1-bromo-4-tert-butylcyclohexane. Retrieved from [Link]

-

Sarpong, R., & Toste, F. D. (2007). Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C. Organic Letters, 9(23), 4737–4740. [Link]

Sources

- 1. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Use of Allylic Strain To Enforce Stereochemistry. Direct Syntheses of 7,8-Dihydroxycalamenene and Mansonone C - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene from 4-tert-butylcyclohexanone

This guide provides a comprehensive overview of the synthesis of 1-Bromo-4-tert-butylcyclohex-1-ene, a valuable intermediate in organic synthesis. The document delves into the mechanistic underpinnings of the reaction, offers a detailed experimental protocol, and addresses critical safety considerations. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this specific transformation.

Introduction: Strategic Importance of Vinyl Bromides

Vinyl halides, particularly vinyl bromides, are versatile building blocks in organic chemistry. Their utility stems from their ability to participate in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound from 4-tert-butylcyclohexanone is a classic example of converting a readily available ketone into a functionalized alkene, opening avenues for further molecular elaboration. The bulky tert-butyl group in the 4-position serves as a conformational lock, simplifying stereochemical outcomes and making this a model system for studying reaction mechanisms on cyclohexane rings.[1][2][3]

Reaction Mechanism: From Ketone to Vinyl Bromide

The conversion of 4-tert-butylcyclohexanone to this compound is not a direct, single-step process. It typically proceeds through the formation of an enol or enolate intermediate, which then reacts with a bromine source.[4][5][6][7][8] While various brominating agents can be employed, phosphorus tribromide (PBr₃) offers a common route, though the direct reaction to form the vinyl bromide can be complex. A more controlled and widely applicable approach involves the formation of an α-bromoketone followed by an elimination reaction.

Step 1: Enolization or Enolate Formation

The initial and crucial step is the formation of the enol or enolate of 4-tert-butylcyclohexanone. This can be achieved under either acidic or basic conditions.

-

Acid-Catalyzed Enolization: In the presence of an acid catalyst, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like the solvent) can then abstract an α-proton to form the enol.[5][6] The double bond of the enol is nucleophilic and will react with electrophiles.[5][6]

-

Base-Mediated Enolate Formation: A strong base can directly deprotonate the α-carbon to form an enolate. The choice of base is critical to control the regioselectivity of enolate formation if the ketone is unsymmetrical. For 4-tert-butylcyclohexanone, both α-positions are equivalent.

Step 2: α-Bromination

The enol or enolate then reacts with a bromine source. Molecular bromine (Br₂) is a common electrophile for this purpose. The nucleophilic α-carbon of the enol or enolate attacks the bromine, leading to the formation of an α-bromoketone.[5][8]

Step 3: Elimination to Form the Vinyl Bromide

The final step is the elimination of HBr from the α-bromoketone to yield the desired vinyl bromide. This is typically promoted by a base. The base abstracts the proton on the carbon adjacent to the bromine, and the bromide ion is expelled, forming the double bond.

A more direct, albeit potentially lower-yielding, method involves the reaction of the ketone with phosphorus tribromide. PBr₃ can act as both a Lewis acid to promote enolization and as a source of bromide.

Below is a diagram illustrating the generalized pathway from a ketone to a vinyl bromide via an α-bromoketone intermediate.

Caption: Generalized reaction pathway for the formation of a vinyl bromide from a ketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity |

| 4-tert-butylcyclohexanone | 154.25 | - | 10.0 g |

| Phosphorus Tribromide (PBr₃) | 270.69 | 2.852 | 5.0 mL |

| Diethyl ether (anhydrous) | 74.12 | 0.713 | 100 mL |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | 50 mL |

| Saturated Sodium Chloride (brine) solution | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g |

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride) is charged with 4-tert-butylcyclohexanone (10.0 g) and anhydrous diethyl ether (50 mL). The flask is cooled in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (5.0 mL) is added dropwise to the stirred solution over a period of 30 minutes. Caution: PBr₃ is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.[9][10][11][12]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then gently refluxed for 2 hours.

-

Workup: The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice (approximately 100 g). The mixture is stirred until all the ice has melted.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 25 mL).

-

Washing: The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

The overall experimental workflow is summarized in the following diagram:

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations: Handling Phosphorus Tribromide

Phosphorus tribromide (PBr₃) is a highly corrosive and toxic substance that requires careful handling.

-

Corrosivity: It causes severe skin burns and eye damage.[9][10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Reactivity with Water: PBr₃ reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[9][10] All glassware must be scrupulously dried, and the reaction should be conducted under anhydrous conditions.

-

Inhalation Hazard: The vapors of PBr₃ and HBr are irritating to the respiratory system.[9][10] All manipulations must be performed in a well-ventilated chemical fume hood.

-

Spill and Disposal: In case of a spill, do not use water. Absorb the spill with an inert material like sand or vermiculite and dispose of it as hazardous waste.[10][11]

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the characteristic vinyl proton signal and the correct number and integration of signals for the tert-butyl and cyclohexene ring protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a C=C stretching frequency characteristic of a tetrasubstituted alkene and the absence of the C=O stretch from the starting ketone.

-

Mass Spectrometry (MS): MS will show the molecular ion peak corresponding to the molecular weight of the product (217.15 g/mol for C₁₀H₁₇Br) and the characteristic isotopic pattern for a bromine-containing compound.[13]

Conclusion

The synthesis of this compound from 4-tert-butylcyclohexanone is a fundamental transformation in organic synthesis that provides a gateway to a variety of more complex molecules. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety procedures are paramount for a successful and safe synthesis. The insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently perform this reaction and utilize its product in their synthetic endeavors.

References

-

Reactions of Enolate Ions and Enols. (n.d.). Retrieved from [Link]

-

An Introduction to Enols & Enolates - Making Molecules. (2024, February 26). Retrieved from [Link]

-

CH 18: ENOLATES:NOTES. (n.d.). Retrieved from [Link]

-

Bromination of enols and enolates - YouTube. (2020, December 31). Retrieved from [Link]

-

9.1: Reactions of Enols and Enolates - Chemistry LibreTexts. (2021, October 31). Retrieved from [Link]

-

PHOSPHOROUS TRIBROMIDE - Sdfine. (n.d.). Retrieved from [Link]

-

Common Name: PHOSPHORUS TRIBROMIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W - NJ.gov. (n.d.). Retrieved from [Link]

-

Safety Data Sheet: phosphorus tribromide - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

-

A Practical Synthetic Method for Vinyl Chlorides and Vinyl Bromides from Ketones via the Corresponding Vinyl Phosphate Intermediates | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

-

Vinyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Highly stereoselective access to an (E)-vinyl bromide from an aryl ketone leads to short syntheses of (Z)-tamoxifen and important substituted derivatives | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Coupling Reaction of Vinyl Halides with Ketones or Aldehydes Mediated by Samarium Diiodide. (n.d.). Retrieved from [Link]

-

Alkenyl halide synthesis by olefination - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling-Redox Isomerization Mediated by Formate - NIH. (n.d.). Retrieved from [Link]

-

Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (n.d.). Retrieved from [Link]

-

Conversion of Aldehydes to Branched or Linear Ketones via Regiodivergent Rhodium-Catalyzed Vinyl Bromide Reductive Coupling–Redox Isomerization Mediated by Formate | Journal of the American Chemical Society. (2019, April 18). Retrieved from [Link]

-

How to synthesize 4-tert-butylcyclohexanone - Quora. (2021, May 18). Retrieved from [Link]

-

Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives - PubMed. (n.d.). Retrieved from [Link]

-

cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

trans-4-t-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHE - CDN. (2012, May 6). Retrieved from [Link]

-

One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation - Frontiers. (2021, April 22). Retrieved from [Link]

-

cis-1-BROMO-4-tert-BUTYLCYCLOHEXANE - SpectraBase. (n.d.). Retrieved from [Link]

-

trans-1-BROMO-4-tert-BUTYLCYCLOHEXANE - SpectraBase. (n.d.). Retrieved from [Link]

-

(R-1,T-4)-1-Bromo-1-(bromoethyl)-4-tert.-butylcyclohexane - Optional[13C NMR]. (n.d.). Retrieved from [Link]

-

Stereoselective Reduction of 4-tert-butylcyclohexanone - YouTube. (2020, April 3). Retrieved from [Link]

-

Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone - The Catalyst. (n.d.). Retrieved from [Link]

-

4-Tert-Butylcyclohexanone Lab Report - 1799 Words | 123 Help Me. (n.d.). Retrieved from [Link]

-

Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol - Reddit. (2025, April 29). Retrieved from [Link]

Sources

- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 2. thecatalyst.org [thecatalyst.org]

- 3. 4-Tert-Butylcyclohexanone Lab Report - 1799 Words | 123 Help Me [123helpme.com]

- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 5. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]

- 6. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. nj.gov [nj.gov]

- 12. chemos.de [chemos.de]

- 13. biosynth.com [biosynth.com]

Physical properties of 1-Bromo-4-tert-butylcyclohex-1-ene

An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-tert-butylcyclohex-1-ene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of this compound (CAS No. 23525-05-5). As a substituted vinyl bromide within a conformationally significant cyclohexene framework, this compound serves as a valuable intermediate in organic synthesis. The presence of the bulky tert-butyl group often acts as a conformational lock, providing stereochemical control in subsequent reactions, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients. This guide synthesizes available data on its core physical properties, computational descriptors, and safe handling protocols, grounded in authoritative sources to ensure scientific integrity for research and development applications.

Core Physicochemical Properties

This compound is a halogenated cycloalkene whose physical characteristics are crucial for its application in synthetic chemistry, dictating reaction conditions, purification methods, and storage requirements.

Structural and Molecular Data

The fundamental identifiers and molecular properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 23525-05-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₁₇Br | [1][2][3][4] |

| Molecular Weight | 217.15 g/mol | [2][4][5][7] |

| Canonical SMILES | CC(C)(C)C1CCC(=CC1)Br | [1][4] |

| InChI Key | RKWFCRMSUIJAOJ-UHFFFAOYSA-N | [1] |

| Synonyms | 1-Bromo-4-tert-butyl-1-cyclohexene, 4-tert-Butyl-1-bromo-1-cyclohexene | [1][2] |

Key Physical Properties

The macroscopic physical properties are essential for laboratory handling and process scale-up. The available data, primarily from chemical suppliers and databases, is presented here.

| Property | Value | Notes | Source(s) |

| Boiling Point | 130 °C | Measured at a reduced pressure of 1 Torr. | [2][7] |

| Density | 1.217 ± 0.06 g/cm³ | This is a predicted value; empirical verification is recommended. | [2][7] |

| Storage Temperature | 2-8°C | Recommended for maintaining long-term stability. | [2][5][7] |

The boiling point being specified at reduced pressure suggests that the compound may be susceptible to decomposition at its atmospheric boiling point, a common characteristic for complex organic halides.

Computational and Spectroscopic Descriptors

Computational models provide valuable insights into the behavior of a molecule, particularly its lipophilicity and potential for intermolecular interactions.

-

LogP (Octanol-Water Partition Coefficient): 4.11.[5] This value indicates a high degree of lipophilicity, suggesting excellent solubility in nonpolar organic solvents and poor solubility in aqueous media.

-

Topological Polar Surface Area (TPSA): 0 Ų.[5] As a non-polar molecule with no hydrogen bond donors or acceptors, its TPSA is zero.[5]

These descriptors are critical in drug development for predicting pharmacokinetic properties such as absorption and membrane permeability.

Safe Handling, Storage, and Disposal

While specific GHS hazard statements for this compound are not widely available, best practices derived from related bromo-organic compounds and supplier recommendations are essential for ensuring laboratory safety.[1]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood.[8][9] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10]

-

Handling: Avoid direct contact with skin and eyes and prevent inhalation of vapors.[8][9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, adhering to the recommended temperature range of 2-8°C.[2][5][7][8]

-

Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Safe Handling Workflow Diagram

The following diagram outlines a standard workflow for safely managing the compound in a laboratory setting.

Caption: A standard operating procedure for handling this compound.

Experimental Determination of Physical Properties: Methodologies

To ensure the highest degree of accuracy, physical properties should be determined empirically. The following section details standard, self-validating protocols for the key properties of this compound.

Boiling Point Determination via Vacuum Distillation

Given that the reported boiling point is at reduced pressure, vacuum distillation is the appropriate method. This technique prevents thermal decomposition that might occur at the higher temperatures required for atmospheric distillation.

Protocol:

-

Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

-

Sample Preparation: Place a small volume of this compound into the distilling flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.

-

System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly evacuate the system to the target pressure (e.g., 1 Torr), monitored by a manometer.

-

Heating: Gently heat the distilling flask using a heating mantle.

-

Data Collection: Record the temperature at which a steady stream of distillate is observed condensing and collecting in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Validation: Ensure the pressure remains stable throughout the distillation to validate the recorded boiling point.

Vacuum Distillation Workflow Diagram

The logical steps for this experimental procedure are visualized below.

Caption: Experimental workflow for determining boiling point under reduced pressure.

Significance in Synthetic Chemistry

The structure of this compound makes it a useful building block. The vinyl bromide moiety is reactive and can participate in a variety of coupling reactions (e.g., Suzuki, Stille, Heck) to form new carbon-carbon bonds. The tert-butyl group, due to its large steric hindrance, tends to occupy an equatorial position in the cyclohexane ring's chair conformation. This "locks" the conformation of the ring, influencing the stereochemical outcome of reactions at other positions on the ring, a principle of significant value in the stereoselective synthesis of complex target molecules.[11]

This compound can be synthesized from precursors like 4-tert-butyl-1-cyclohexen-1-yl trifluoromethanesulfonate, highlighting its role as a stable, accessible intermediate for further chemical transformations.[2]

References

-

PubChem. 1-Bromo-4-tert-butylcyclohexane | C10H19Br | CID 12492646. [Link]

-

PubChem. 4-Tert-butylcyclohex-1-ene | C10H18 | CID 16688. [Link]

-

Chemical-Suppliers.com. This compound | CAS 23525-05-5. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 1-BROMO-4-TERT-BUTYL-CYCLOHEXENE | 23525-05-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. biosynth.com [biosynth.com]

- 5. chemscene.com [chemscene.com]

- 6. 23525-05-5|1-Bromo-4-(tert-butyl)cyclohex-1-ene|BLD Pharm [bldpharm.com]

- 7. This compound | 23525-05-5 [m.chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Stereochemistry of 1-Bromo-4-tert-butylcyclohex-1-ene

This guide provides a comprehensive technical analysis of the stereochemistry of 1-bromo-4-tert-butylcyclohex-1-ene, a molecule of significant interest in synthetic organic chemistry. Its rigid conformational framework, dictated by the bulky tert-butyl group, and the presence of a reactive vinyl bromide moiety make it an excellent model system for studying the interplay of steric and electronic effects on molecular geometry and reactivity. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of stereochemical principles in cyclic systems.

Introduction: The Significance of Conformational Control

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule is paramount. Stereochemistry dictates molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy and safety. This compound serves as a valuable scaffold for understanding how substituents on a cyclohexene ring can lock its conformation and influence the stereochemical outcome of reactions. The bulky tert-butyl group, with its high A-value, effectively anchors the ring in a preferred conformation, minimizing steric strain and providing a predictable template for stereoselective transformations.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is most commonly achieved through the allylic bromination of 4-tert-butylcyclohexene. The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) in the presence of a radical initiator, is a standard method for this transformation.[1][2] This reaction proceeds via a resonance-stabilized allylic radical intermediate.

Experimental Protocol: Allylic Bromination of 4-tert-butylcyclohexene

Objective: To synthesize this compound via the Wohl-Ziegler reaction.

Materials:

-

4-tert-butylcyclohexene

-

N-Bromosuccinimide (NBS), recrystallized

-

Carbon tetrachloride (CCl₄), dried

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide (radical initiator)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-tert-butylcyclohexene (1.0 eq) and carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction can be monitored by the disappearance of the denser NBS from the bottom of the flask and the appearance of succinimide floating on the surface.

-

After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium carbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel using hexanes as the eluent to yield this compound.

Spectroscopic Characterization

The stereochemistry of this compound is elucidated through a combination of ¹H and ¹³C NMR spectroscopy.

| ¹H NMR (CDCl₃, 500 MHz) | ¹³C NMR (CDCl₃, 125 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~6.0 | Vinylic H |

| ~2.5 | Allylic H (axial) |

| ~2.2 | Allylic H (equatorial) |

| ~1.9 | Other ring H |

| ~1.4 | Other ring H |

| ~0.9 | t-Butyl H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The values presented are typical estimates based on related structures.

The coupling constants observed in the ¹H NMR spectrum are particularly informative for deducing the conformation of the cyclohexene ring.

Conformational Analysis: The Half-Chair and the Influence of Allylic Strain

The cyclohexene ring adopts a half-chair conformation to relieve the angle and torsional strain associated with a planar ring. In this compound, the bulky tert-butyl group will strongly prefer the equatorial position to avoid steric interactions. This effectively "locks" the ring into a specific half-chair conformation.

There are two primary half-chair conformers for a 4-substituted cyclohexene. The position of the tert-butyl group (axial vs. equatorial) dictates the conformational equilibrium. Given the large steric demand of the tert-butyl group, the equilibrium will lie overwhelmingly towards the conformer where it occupies the equatorial position.

Caption: Conformational equilibrium of 4-tert-butylcyclohexene.

Allylic Strain: A Key Stereodirecting Element

A critical factor governing the stereochemistry of this compound is allylic strain, specifically A(1,3) strain. This refers to the steric interaction between a substituent on the double bond (the bromine at C1) and a substituent at the allylic position (the axial hydrogen or other group at C3).

In the preferred half-chair conformation with an equatorial tert-butyl group, the substituents at the allylic C6 position can be either pseudo-axial or pseudo-equatorial. The bromine atom at C1 will experience steric repulsion with the pseudo-axial hydrogen at C6. This A(1,3) strain can influence the precise geometry of the half-chair and the reactivity of the molecule.

Sources

An In-depth Technical Guide to 1-Bromo-4-tert-butylcyclohex-1-ene (CAS Number: 23525-05-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-bromo-4-tert-butylcyclohex-1-ene, a versatile building block in organic synthesis with potential applications in drug discovery and materials science.

Core Properties and Structure

This compound is a substituted cyclohexene featuring a vinyl bromide moiety and a sterically demanding tert-butyl group. These structural elements define its chemical behavior and utility in synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 23525-05-5 | [1] |

| Molecular Formula | C₁₀H₁₇Br | [1] |

| Molecular Weight | 217.15 g/mol | [1] |

| Boiling Point | 130 °C at 1 Torr | N/A |

| Storage Temperature | 2-8 °C | N/A |

Structural Analysis

The structure of this compound is characterized by a cyclohexene ring. The large tert-butyl group predominantly occupies a pseudo-equatorial position to minimize steric strain, influencing the conformation of the ring. This steric hindrance can also play a significant role in the stereochemical outcome of reactions involving this molecule.

Caption: 2D Structure of this compound.

Synthesis and Reactivity

The synthesis of this compound can be envisioned through the dehydrobromination of a suitable saturated precursor. A logical starting material is the commercially available 4-tert-butylcyclohexanone.

Proposed Synthetic Pathway

A plausible synthetic route involves a two-step process:

-

Reduction of 4-tert-butylcyclohexanone: The ketone is first reduced to the corresponding alcohol, 4-tert-butylcyclohexanol, using a standard reducing agent like sodium borohydride. This reaction typically yields a mixture of cis and trans isomers.

-

Bromination and Elimination: The alcohol mixture can be converted to the corresponding alkyl bromides (cis- and trans-1-bromo-4-tert-butylcyclohexane). Subsequent treatment with a strong, sterically hindered base, such as potassium tert-butoxide, would induce an E2 elimination to furnish the desired product, 4-tert-butylcyclohexene.[2] The formation of the vinyl bromide, this compound, would likely proceed through bromination of 4-tert-butylcyclohexene or a related intermediate.

Caption: Proposed synthetic pathway to this compound.

Reactivity and Applications in Drug Discovery

Vinyl bromides are valuable intermediates in organic synthesis, primarily due to their participation in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for the construction of complex molecular architectures.[3]

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the vinyl bromide and an organoboron compound (e.g., a boronic acid or ester). This is a powerful method for constructing substituted alkenes and biaryl systems, which are common motifs in pharmaceutical compounds.[3]

-

Heck Reaction: The Heck reaction couples the vinyl bromide with an alkene to form a new, more substituted alkene.[4][5] This reaction is instrumental in building complex carbon skeletons.

-

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, providing access to conjugated enynes.[6] These structures are present in various natural products and bioactive molecules.

Caption: Key cross-coupling reactions involving this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Vinyl Proton: A downfield signal, likely a multiplet, in the range of 5.5-6.5 ppm.

-

Allylic Protons: Signals in the range of 2.0-2.5 ppm.

-

Cyclohexene Ring Protons: A complex series of multiplets in the upfield region (1.0-2.0 ppm).

-

tert-Butyl Protons: A sharp singlet at approximately 0.9-1.2 ppm, integrating to 9 protons.

¹³C NMR Spectroscopy (Predicted)

-

Alkene Carbons: Two signals in the vinylic region (120-140 ppm), with the carbon bearing the bromine atom being more deshielded.

-

tert-Butyl Carbons: A quaternary carbon signal around 32-35 ppm and a signal for the methyl carbons around 27-30 ppm.

-

Cyclohexene Ring Carbons: Signals for the remaining sp³ hybridized carbons in the range of 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=C Stretch: A weak to medium absorption band around 1640-1680 cm⁻¹.

-

=C-H Stretch: A band of medium intensity appearing just above 3000 cm⁻¹.

-

C-H (sp³) Stretch: Strong absorption bands just below 3000 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically between 500-600 cm⁻¹.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of a bromine radical and cleavage of the tert-butyl group.

Safety and Handling

Detailed safety information for this compound is not widely available. However, based on the data for structurally related organobromides, the following precautions should be taken.[7][8][9][10]

GHS Hazard Classification (Predicted)

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)

-

Hazardous to the Aquatic Environment (Acute and Chronic): Potential for toxicity.

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the construction of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it a relevant building block for medicinal chemists and drug development professionals. While detailed experimental data is limited in public resources, its chemical behavior can be reliably predicted based on established principles of organic chemistry. Further research into the applications of this compound is warranted to fully explore its synthetic potential.

References

-

Heck reaction - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 18, 2026, from [Link]

-

Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016, March 10). Master Organic Chemistry. Retrieved from [Link]

-

Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. Heck Reaction [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.ca [fishersci.ca]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Conformational analysis of substituted cyclohexene derivatives

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexene Derivatives

Introduction: The Dynamic Architecture of Cyclohexenes

Substituted cyclohexene derivatives are foundational scaffolds in a vast array of biologically active molecules, natural products, and synthetic intermediates. Their three-dimensional structure is not static; rather, it exists as a dynamic equilibrium of rapidly interconverting conformers. The precise spatial arrangement of substituents, dictated by this conformational preference, profoundly influences molecular properties, from reactivity and stereoselectivity in chemical synthesis to binding affinity and efficacy in drug development. A thorough understanding of the conformational landscape of these molecules is therefore not merely an academic exercise but a critical prerequisite for rational molecular design and the prediction of chemical behavior.

This guide provides a comprehensive exploration of the principles and techniques governing the conformational analysis of substituted cyclohexenes. We will delve into the fundamental conformations of the cyclohexene ring, dissect the subtle yet powerful influence of substituent-induced strains, and detail the modern experimental and computational workflows used to elucidate these complex three-dimensional structures.

The Conformational Landscape of the Cyclohexene Ring

Unlike the well-studied chair conformation of cyclohexane, the presence of a C=C double bond imposes significant geometric constraints on the cyclohexene ring. This double bond and the two adjacent allylic carbons (C3 and C6) create a relatively planar region, forcing the remaining two carbons (C4 and C5) to pucker out of this plane. This leads to two primary, low-energy conformations: the half-chair and the twist-boat (or boat).

The half-chair is generally the most stable conformation, analogous to the chair in cyclohexane. In this arrangement, the molecule minimizes both angle and torsional strain. The ring can rapidly interconvert between two enantiomeric half-chair forms, a process known as ring flipping. During this flip, the molecule passes through higher-energy transition states, including the boat and twist-boat conformations.

Substituents on the cyclohexene ring occupy distinct positions:

-

Vinylic: Directly attached to the double bond (C1, C2).

-

Allylic: Attached to the carbons adjacent to the double bond (C3, C6).

-

Homoallylic: Attached to the carbons once removed from the double bond (C4, C5).

The allylic and homoallylic positions can be further described as pseudo-axial (ax') or pseudo-equatorial (eq') , depending on their orientation relative to the approximate plane of the ring.

Caption: Conformational interconversion of a substituted cyclohexene.

The Decisive Role of Allylic Strain

While general steric bulk (often approximated using cyclohexane A-values) plays a role, the conformational preferences in substituted cyclohexenes are dominated by a unique set of steric interactions known as allylic strain (or A-strain). This strain arises from steric repulsion between substituents on the sp² carbons and those on the adjacent sp³ allylic carbons.

-

A(1,2) Strain: This involves the interaction between a substituent on a vinylic carbon (C1) and a pseudo-axial substituent on the adjacent allylic carbon (C3). To minimize this repulsion, the molecule will preferentially adopt a conformation where the allylic substituent is pseudo-equatorial.

-

A(1,3) Strain: This is a purely allylic interaction between substituents on the two allylic carbons (C3 and C6). When both are pseudo-axial, they experience a significant transannular steric clash. Consequently, the conformer that places the larger of the two substituents in a pseudo-equatorial position is heavily favored. This type of strain is a powerful tool for controlling stereochemistry in synthesis.

The interplay of these allylic strains often overrides the simple 1,3-diaxial interactions seen in cyclohexane, making the conformational analysis of cyclohexenes a more nuanced challenge.

Caption: Key types of allylic strain in substituted cyclohexenes.

Methodologies for Conformational Elucidation

A multi-faceted approach combining spectroscopic, diffraction, and computational methods is essential for a complete and reliable conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the solution-state conformation of cyclohexene derivatives. It provides data on the time-averaged conformation, reflecting the equilibrium population of different conformers.

Key NMR Parameters:

-

Chemical Shifts (δ): The electronic environment of a nucleus influences its chemical shift. Protons in pseudo-axial positions are typically shielded (lower δ) compared to their pseudo-equatorial counterparts.

-

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons on adjacent carbons is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. By measuring these constants, one can deduce the ring's pucker and the orientation of substituents.

-